molecular formula C21H26N2O4 B1140754 Ramipril Diketopiperazine Acid CAS No. 108736-10-3

Ramipril Diketopiperazine Acid

Cat. No.: B1140754
CAS No.: 108736-10-3
M. Wt: 370.4 g/mol
InChI Key: DZRWPCCIYKIPJW-HILJTLORSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ramipril Diketopiperazine Acid typically involves the cyclization of ramipril under specific conditions. This process can be induced by factors such as heat, pH changes, or the presence of catalytic agents. The reaction involves the formation of a diketopiperazine ring through the intramolecular condensation of the amide and carboxylic acid groups present in ramipril .

Industrial Production Methods

In industrial settings, the formation of this compound is generally considered an impurity formation pathway rather than a targeted synthesis. Therefore, the focus is often on minimizing its formation through optimized storage conditions and formulation strategies. Techniques such as controlled temperature and humidity, as well as the use of stabilizing agents, are employed to reduce the degradation of ramipril into its diketopiperazine derivative .

Chemical Reactions Analysis

Types of Reactions

Ramipril Diketopiperazine Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced diketopiperazine compounds .

Scientific Research Applications

Ramipril Diketopiperazine Acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ramipril Diketopiperazine Acid is unique due to its specific formation pathway from ramipril and its potential impact on the stability and efficacy of ramipril formulations. Its study provides valuable insights into the degradation mechanisms of ACE inhibitors and helps in developing strategies to improve the stability of these pharmaceuticals .

Properties

IUPAC Name

(2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-13-19(24)23-16-9-5-8-15(16)12-18(23)20(25)22(13)17(21(26)27)11-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-18H,5,8-12H2,1H3,(H,26,27)/t13-,15-,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRWPCCIYKIPJW-HILJTLORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C3CCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)N1[C@@H](CCC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108736-10-3
Record name Ramipril diketopiperazine acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAMIPRIL DIKETOPIPERAZINE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN6P6O95UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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